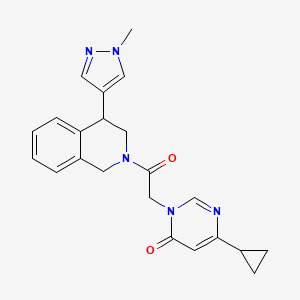

![molecular formula C17H14N6OS B3016193 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034230-45-8](/img/structure/B3016193.png)

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide" is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic components such as pyrazole, pyrazine, and benzothiazole. These components are common in compounds with potential pharmacological properties.

Synthesis Analysis

The synthesis of related benzothiazole derivatives often involves multi-step reactions starting from simpler heterocyclic amines. For instance, the synthesis of N-(9-oxo-7-phenyl-9H-pyrano[2,3-g]benzothiazol-2-yl)benzamides involves the treatment of 6-aminoflavone with aroyl isothiocyanate followed by a reaction with PCl5 in POCl3 medium . Similarly, the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide is achieved through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid . These methods suggest that the synthesis of the compound would also involve the formation of amide bonds and the use of activating agents to facilitate the coupling of the pyrazole and pyrazine moieties to the benzothiazole core.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of multiple non-covalent interactions, such as π-π interactions, hydrogen bonding, and S⋯O interactions, which can influence the overall molecular conformation and stability . The presence of a methyl group on the pyrazole ring, as seen in related compounds, can also affect the molecular geometry and the potential for intermolecular interactions .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical transformations, such as formylation, acylation, and cross-coupling reactions. For example, 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole can be synthesized by Jacobson oxidation and can further undergo formylation and acylation . Suzuki cross-coupling reactions are also a common method to introduce aryl groups into the pyrazine moiety, as seen in the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of heteroatoms and aromatic systems contributes to their spectral characteristics, which can be analyzed using techniques such as NMR, FT-IR, and mass spectroscopy . The electronic properties, such as HOMO-LUMO energy gaps, can be studied through DFT calculations, providing insights into the reactivity and stability of the compounds . Additionally, the crystal structure of these compounds can reveal information about their solid-state packing and potential for forming supramolecular assemblies .

Applications De Recherche Scientifique

Synthesis and Characterization

Research in the field of heterocyclic chemistry has produced a variety of compounds with structures related to N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide. These compounds are synthesized through reactions that often involve the formation of pyrazole, pyrazine, and benzo[d]thiazole rings, which are integral to their chemical structure. For example, studies have shown the synthesis of benzothiazole derivatives and their characterization using spectroscopic methods, highlighting the diverse synthetic routes and the complex nature of these molecules (Senthilkumar, Umarani, & Satheesh, 2021).

Antibacterial and Antifungal Activity

A significant area of research involves evaluating the antimicrobial properties of these compounds. For instance, novel analogs of benzo[d]thiazolyl substituted pyrazol-5-ones have been identified as promising antibacterial agents, with some displaying potent activity against Staphylococcus aureus and Bacillus subtilis. This suggests their potential in developing new antibiotics or disinfectants (Palkar et al., 2017).

Anticancer Activity

The anticancer potential of benzothiazole derivatives is another critical area of research. Studies on N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide have reported its synthesis and evaluation against various cancer cell lines, including breast cancer cells. This highlights the therapeutic potential of these compounds in cancer treatment (Senthilkumar, Umarani, & Satheesh, 2021).

Photosynthetic Electron Transport Inhibition

The role of pyrazole derivatives in inhibiting photosynthetic electron transport has been explored, indicating their potential as herbicides or in studying photosynthesis mechanisms. This research underscores the biochemical applications of these compounds and their impact on plant biology (Vicentini et al., 2005).

Mécanisme D'action

Target of Action

The compound, also known as N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-1,3-benzothiazole-6-carboxamide, primarily targets the Glucose Transporter 1 (GLUT1) . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells . The compound also displayed inhibitory activity against the ribosomal S6 kinase p70S6Kβ (S6K2) .

Mode of Action

The compound acts as a potent, highly selective, and cell-permeable inhibitor of GLUT1 . It binds to GLUT1, inhibiting glucose uptake by cells . This interaction with GLUT1 disrupts the normal function of the transporter, leading to changes in cellular metabolism.

Pharmacokinetics

The compound’s potent inhibitory effect on glut1 and its cell-permeable nature suggest that it may have good bioavailability .

Result of Action

The primary result of the compound’s action is the inhibition of glucose uptake by cells . This can lead to changes in cellular metabolism, as cells may have to rely on alternative energy sources. In the context of cancer cells, which often have high rates of glucose uptake and metabolism, this could potentially slow down their growth and proliferation.

Propriétés

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6OS/c1-23-9-12(7-22-23)16-14(18-4-5-19-16)8-20-17(24)11-2-3-13-15(6-11)25-10-21-13/h2-7,9-10H,8H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXBKFLNLRGCIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B3016113.png)

![methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B3016114.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B3016120.png)

![2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL](/img/structure/B3016121.png)

![Furan-2-yl-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B3016124.png)

![methyl 5,5,7,7-tetramethyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3016125.png)